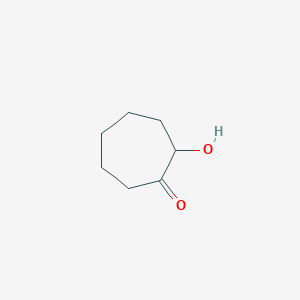

2-Hydroxycycloheptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJRBMLOFYFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxycycloheptan 1 One and Its Derivatives

Chemo- and Regioselective Synthesis Routes

Directed Oxidation Strategies

Directed oxidation strategies offer a powerful means to introduce a hydroxyl group at the C2 position of the cycloheptanone (B156872) ring with high regioselectivity. These methods often involve the generation of a reactive intermediate, such as an enolate, which then undergoes oxidation.

Enolate Oxidation: The generation of a cycloheptanone enolate, followed by reaction with an electrophilic oxygen source, is a common approach. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. For instance, kinetically controlled deprotonation using a bulky base like lithium diisopropylamide (LDA) at low temperatures tends to form the less substituted enolate, while thermodynamically controlled conditions may favor the more substituted enolate. wikipedia.orgmasterorganicchemistry.com Once formed, the enolate can be oxidized by various reagents, including molecular oxygen in the presence of a transition metal catalyst or peroxide-based oxidants.

Peroxide-Mediated Approaches: Hydrogen peroxide, in conjunction with a catalyst, can be employed for the direct hydroxylation of cycloheptanones. mdpi.comgoogle.com For example, methyltrioxorhenium (MTO) has been shown to be an efficient catalyst for a variety of oxidation reactions using hydrogen peroxide. mdpi.com These reactions can exhibit good regio- and stereoselectivity, influenced by the nucleophilicity of double bonds and steric effects within the substrate. mdpi.com

Stereoselective Reduction of Precursors

An alternative strategy for the synthesis of 2-hydroxycycloheptan-1-one involves the stereoselective reduction of a suitable precursor, such as a cyclic diketone.

Cyclic Diketones: The asymmetric reduction of prochiral 1,2- or 1,3-cycloheptanediones can provide access to enantioenriched this compound. researchgate.net This can be achieved using chiral reducing agents or through enzymatic reduction, which often offers high levels of stereocontrol. researchgate.net For instance, the reduction of cycloheptane-1,2-dione can yield this compound. dntb.gov.ua The stereochemical outcome of the reduction is dependent on the specific catalyst or enzyme used and the reaction conditions.

Alpha-Diketones: The selective reduction of one carbonyl group in an alpha-diketone (1,2-dione) is a direct route to alpha-hydroxy ketones. Various reducing agents can be employed, and the stereoselectivity can be influenced by the presence of chiral ligands or catalysts.

Ring Expansion and Cyclization Approaches in Seven-Membered Ring Formation

The construction of the seven-membered cycloheptanone ring itself is a key challenge in the synthesis of this compound. Ring expansion and cyclization reactions are powerful tools for this purpose.

Ring Expansion: A common strategy involves the expansion of a smaller, more readily available carbocyclic ring, such as a six-membered ring. For example, the reaction of a trimethylsilyl (B98337) enol ether of a cyclohexanone (B45756) with a dihalocarbene can lead to a bicyclic intermediate that undergoes ring expansion to a halo-cycloheptanone, which can then be further functionalized. orgsyn.org Another approach is the iron(III) chloride-induced ring expansion of trimethylsilyloxycyclopropanes. orgsyn.org The Buchner reaction, involving the cyclopropanation of arenes with diazo compounds followed by ring expansion, is another classic method for forming seven-membered rings. nih.gov

Cyclization Approaches: Intramolecular cyclization reactions can also be used to construct the cycloheptanone core. For instance, a Brønsted acid-catalyzed cationic cyclization of biphenyl-embedded 1,7-enynes can produce dibenzofused seven-membered carbocycles. nih.govacs.org Other methods include Dieckmann cyclization, acetylene-furan [4+2] cycloaddition, and Friedel-Crafts cyclization. acs.org

Multicomponent Reactions Incorporating the Cycloheptanone Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gove-bookshelf.de While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the cycloheptanone core or to introduce functionality onto a pre-existing cycloheptanone scaffold. For example, a reaction involving a cycloheptanone derivative, an amine, and a cyanide source could potentially lead to an α-aminonitrile, which could then be hydrolyzed to an α-hydroxy ketone.

Biocatalytic and Enzymatic Synthesis Pathways

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility.

Engineered Enzyme-Catalyzed Transformations

The engineering of enzymes allows for the tailoring of their catalytic properties to perform specific transformations with high efficiency and selectivity.

Dehydrogenases: Cyclohexanone dehydrogenases (CDHs) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the dehydrogenation of cyclic ketones. nih.gov While their primary function is often α,β-desaturation, engineered CDHs could potentially be developed to catalyze the reverse reaction, the stereoselective reduction of a cycloheptane-1,2-dione to this compound. The natural substrate for CDHs is cyclohexanone, but their substrate scope can be expanded through rational design and directed evolution. nih.govresearchgate.net

Monooxygenases: Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. wikipedia.org Cyclohexanone monooxygenase (CHMO) is a well-studied flavoprotein that catalyzes the Baeyer-Villiger oxidation of cyclic ketones to lactones. acs.orgacs.org While this is the primary reaction, monooxygenases can also catalyze other oxidative transformations, including hydroxylation. Engineered monooxygenases, such as cytochrome P450 monooxygenases, could be designed to selectively hydroxylate cycloheptanone at the C2 position. nih.gov These enzymes are powerful biocatalysts for the oxyfunctionalization of inert C-H bonds under mild conditions. nih.gov

Data Tables

Table 1: Key Enzymes in the Biocatalytic Synthesis of Cycloheptanone Derivatives

| Enzyme Class | Example Enzyme | EC Number | Cofactor | Typical Reaction | Potential Application for this compound |

| Dehydrogenase | Cyclohexanone Dehydrogenase | 1.3.99.14 | FAD | α,β-desaturation of cyclic ketones | Stereoselective reduction of cycloheptane-1,2-dione |

| Monooxygenase | Cyclohexanone Monooxygenase | 1.14.13.22 | FAD, NADPH | Baeyer-Villiger oxidation of cyclic ketones | Direct hydroxylation of cycloheptanone |

| Monooxygenase | Cytochrome P450 Monooxygenase | - | Heme, NADPH | C-H hydroxylation | Regio- and stereoselective hydroxylation of cycloheptanone |

Microbial Fermentation and Biotransformation Processes

Microbial fermentation and biotransformation have emerged as powerful tools for producing complex molecules. These processes utilize whole-cell microorganisms or isolated enzymes to catalyze chemical reactions, often with high specificity and under mild conditions. nih.govresearchgate.net Biotransformation is a metabolic process that alters the chemical structure of substances, typically converting them into more water-soluble forms for excretion in biological systems. nih.govfoodsafety.institute This natural machinery can be harnessed for synthetic purposes.

The synthesis of hydroxylated derivatives through microbial transformation is a well-established strategy. For instance, the fungus Cunninghamella elegans has been successfully used to produce hydroxylated derivatives of spironolactone, efficiently converting the substrate within 72 hours. researchgate.net This approach, often involving cytochrome P450 enzymes, introduces hydroxyl groups into a substrate, a key step in forming compounds like this compound from a cycloheptanone precursor. nih.gov Whole-cell biotransformation using recombinant microbes expressing human metabolic enzymes is a common biotechnological approach to produce these metabolites on a larger scale. nih.gov

Table 1: Examples of Microbial Biotransformation

| Microorganism/Enzyme System | Substrate | Product Type | Key Feature |

| Cunninghamella elegans | Spironolactone | Hydroxylated derivatives | Efficient conversion within 72 hours researchgate.net |

| Recombinant Microbes | Various Xenobiotics | Phase I & II Metabolites | Scalable production of human metabolites nih.gov |

| Trichoderma koningii | Silybin A and B | Glucosylated derivatives | Specific glycosylation of flavonolignans |

Asymmetric Biocatalytic Synthesis for Enantiomeric Forms

The production of single-enantiomer α-hydroxy ketones is crucial for the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov Biocatalysis offers exceptional selectivity and is a leading method for achieving high enantiopurity. nih.gov

Three primary biocatalytic strategies are employed for the asymmetric synthesis of α-hydroxy ketones: nih.gov

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the formation of α-hydroxy ketones from inexpensive aldehydes, achieving high enantiomeric excesses (ee), often exceeding 99%. nih.gov

Hydrolases (e.g., Lipases): Used in dynamic kinetic resolutions (DKRs), hydrolases can resolve racemic mixtures to produce enantiomerically enriched products. nih.govnih.gov While a standard kinetic resolution has a maximum theoretical yield of 50%, a dynamic process allows for the in-situ racemization of the unwanted enantiomer, enabling theoretical yields of up to 100%. nih.govnih.gov

Whole-Cell Redox Processes: Microorganisms can perform enantioselective reductions of 1,2-diketones or selective oxidations of vicinal diols to yield enantiopure α-hydroxy ketones. nih.gov For example, yeast and human aldo-keto reductases are used for the biocatalytic production of these compounds. semanticscholar.org Amine dehydrogenases (AmDHs) can also be used in cascade reactions to convert alcohols into enantiopure amines, demonstrating the power of biocatalytic redox processes. hims-biocat.eu

Table 2: Research Findings in Asymmetric Biocatalytic Synthesis

| Biocatalytic Method | Enzyme/Organism Example | Substrate Type | Product | Enantiomeric Excess (ee) |

| Redox Process | Pichia glucozyma | 1,2-diaryl-1,2-diketones | (S)-α-Hydroxy ketone | Not specified semanticscholar.org |

| Lyase-catalyzed ligation | Benzaldehyde lyase | Benzaldehyde | 2-Hydroxy-1-phenylpropan-1-one | >99% |

| Kinetic Resolution | Lipase | Racemic esters/alcohols | Enantiopure alcohol/ester | Up to >99% nih.gov |

| Redox Process | Pseudomonas putida | Propiophenone | (S)-2-hydroxypropiophenone | Not specified semanticscholar.org |

Novel Synthetic Strategies and Methodological Innovations

Recent innovations in chemical synthesis aim to improve reaction efficiency, safety, and scalability while aligning with the principles of green chemistry. unibo.it

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow chemistry, is a transformative approach where reactants are continuously pumped through a reactor, allowing for constant input and output. aurigeneservices.com This method offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processing. aurigeneservices.comamt.uk The benefits include faster reactions, cleaner products, enhanced safety, and easier scalability. amt.uk

Key components of a flow chemistry setup include precision pumps, reactors (such as microreactors or tubular reactors), heat exchangers, and in-line analytical tools for real-time monitoring. aurigeneservices.com This technology is increasingly used in the pharmaceutical and fine chemical industries for processes including hydrogenations, nitrations, and Grignard reactions. amt.uk For reactions that are highly exothermic, the high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing temperature spikes and the formation of impurities. ucd.ie The synthesis of active pharmaceutical ingredients (APIs) like Diphenhydramine HCl and Imatinib has been successfully adapted to continuous flow processes, demonstrating the technology's power to improve efficiency in multi-step manufacturing. aurigeneservices.comnih.gov

Sustainable and Green Chemistry Approaches (e.g., Solvent-Free Oxidations)

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjocpr.com This approach is guided by twelve principles, including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. jocpr.comresearchgate.net

A key area of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or supercritical CO2, or by eliminating the solvent entirely. jocpr.com Solvent-free reactions, often assisted by microwave irradiation, can lead to higher efficiency, reduced waste, and energy savings. nih.govmdpi.com For example, the oxidation of alcohols to aldehydes or ketones has been achieved under solvent-free conditions using ferrite (B1171679) magnetic nanoparticles as recyclable catalysts. mdpi.com In one study, various alcohols were converted to their corresponding carbonyl compounds with yields of 81-94% using t-BuOOH as an oxidant, and the nanocatalysts could be recovered with a magnet and reused for up to 10 cycles without significant loss of activity. mdpi.com Another example is the aerobic oxidation of benzyl (B1604629) alcohol derivatives in solvent-free conditions using a palladium oxide catalyst on ceria nanorods. mdpi.com These methods represent a sustainable pathway for the oxidation of a secondary alcohol like cycloheptanol (B1583049) to produce this compound.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous, volatile organic solvents (e.g., dichloromethane) jocpr.com | Prioritizes safer solvents (water, supercritical CO2) or solvent-free conditions nih.govjocpr.com |

| Catalysts | May use stoichiometric reagents or heavy metal catalysts | Employs recyclable catalysts, biocatalysts, or nanoparticles mdpi.commdpi.com |

| Energy | Often requires prolonged heating | Utilizes energy-efficient methods like microwave irradiation mdpi.com |

| Waste | Can generate significant chemical waste | Focuses on high atom economy and waste minimization jocpr.com |

Photochemical and Electrochemical Synthetic Protocols

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. Photochemical rearrangements are an efficient route for creating highly substituted molecules that may be difficult to access through other means. nih.gov For instance, 2-phenyl-2,5-cyclohexadien-1-ones undergo regiospecific photorearrangements when irradiated with UV light (300 nm) to yield highly substituted phenols. nih.gov More recently, visible-light photocatalysis has been employed in cycloaddition reactions to construct complex molecular architectures, demonstrating broad functional group tolerance. rsc.org This strategy could be applied to the synthesis of this compound derivatives.

Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often require harsh reagents. nih.govrsc.org Electrosynthesis can provide direct and highly selective access to complex molecules. For example, the cathodic synthesis of 1-hydroxyquinol-4-ones and 1H-1-hydroxy-quinazolin-4-ones has been achieved from simple nitro-containing starting materials. nih.govresearchgate.net These reactions are characterized by mild conditions, the use of inexpensive carbon-based electrodes, and the avoidance of external chemical oxidants or reductants. rsc.orgresearchgate.net The scalability of these protocols has been demonstrated by performing multi-gram scale electrolysis, highlighting their practical utility. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxycycloheptan 1 One

Mechanistic Investigations of Intramolecular Interactions

The spatial arrangement and electronic interactions between the hydroxyl and carbonyl functionalities in 2-Hydroxycycloheptan-1-one are fundamental to understanding its reactivity. These intramolecular forces dictate the molecule's preferred conformations and influence the equilibrium between its tautomeric forms.

Hydrogen Bonding Networks and Tautomerism (Keto-Enol Equilibria)

Like other α-hydroxy ketones, this compound exists in equilibrium between its keto and enol forms. libretexts.orgaceorganicchem.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol—a molecule containing both a double bond (ene) and a hydroxyl group (ol). chemistrysteps.commasterorganicchemistry.com The equilibrium is typically catalyzed by the presence of acid or base. youtube.com

The presence of the adjacent hydroxyl group allows for the formation of a stabilizing intramolecular hydrogen bond in both the keto and enol tautomers. In the keto form, the hydrogen of the C2-hydroxyl group can form a hydrogen bond with the carbonyl oxygen. In the enol form (cyclohept-1-ene-1,2-diol), a strong intramolecular hydrogen bond can form between the two hydroxyl groups, which significantly stabilizes the enol tautomer compared to simple ketones. masterorganicchemistry.com This stabilization shifts the equilibrium, increasing the population of the enol form beyond what is typically observed for monofunctional ketones like cyclohexanone (B45756), where the enol form is present in minute quantities (about 0.0001%). academie-sciences.fr

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Relevance to this compound |

|---|---|---|

| Intramolecular H-Bonding | Stabilizes the enol form. | The adjacent hydroxyl group forms a strong H-bond with the enolic hydroxyl or carbonyl oxygen, increasing the enol concentration at equilibrium. |

| Solvent Polarity | Polar, protic solvents can disrupt intramolecular H-bonds but may stabilize the more polar keto form. | The equilibrium position can be solvent-dependent. |

| Acid/Base Catalysis | Accelerates the rate of interconversion between keto and enol forms. | Traces of acid or base facilitate reaching equilibrium. |

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ring of this compound is conformationally flexible, lacking the rigidity of smaller rings like cyclohexane. Computational and spectroscopic studies on cycloheptane (B1346806) and its derivatives have identified a family of low-energy conformations, with the twist-chair being the most stable. acs.org For cycloheptanone (B156872), the introduction of an sp²-hybridized carbon atom modifies the conformational landscape, but the twist-chair remains a preferred conformation.

In this compound, the stability of any given conformation is further influenced by the position of the hydroxyl substituent. The hydroxyl group can occupy either a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers depends on a balance of several factors:

Steric Interactions : A pseudo-equatorial position is generally favored for substituents to minimize steric hindrance.

Dipolar Interactions : The relative orientation of the C=O and C-O dipoles affects conformational stability.

Intramolecular Hydrogen Bonding : The ability to form an optimal intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a critical stabilizing factor that may favor a specific conformer, even if it incurs some steric strain.

The dynamic nature of the ring means that the molecule undergoes rapid interconversion between various twist-chair and boat conformations at room temperature.

Diverse Reaction Pathways

The dual functionality of this compound allows it to undergo a wide range of chemical transformations, including oxidation of the alcohol, reduction of the ketone, and nucleophilic attack at the carbonyl carbon.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can be oxidized to a carbonyl group, yielding the corresponding α-diketone, cycloheptane-1,2-dione . This transformation requires oxidizing agents that are effective for secondary alcohols. A variety of reagents can accomplish this, with the choice often depending on the desired reaction conditions (e.g., mildness, neutrality).

Common methods for the oxidation of α-hydroxy ketones to α-diketones include the use of copper(I)-based catalysts with oxygen as the oxidant or reagents like iodobenzene (B50100) dichloride with a TEMPO catalyst. rsc.orgorganic-chemistry.org These methods are often efficient and proceed under mild conditions.

Table 2: Selected Reagents for the Oxidation of this compound

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| Cu(I) catalyst / O₂ | Cycloheptane-1,2-dione | Mild, aerobic conditions |

| TEMPO / PhICl₂ | Cycloheptane-1,2-dione | Mild, neutral conditions |

| Chromic Acid (H₂CrO₄) | Cycloheptane-1,2-dione | Strong acid, potential for side reactions |

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, resulting in the formation of cycloheptane-1,2-diol . This reduction can be achieved using various hydride-donating reagents. The stereochemical outcome of this reaction—that is, the relative orientation of the two hydroxyl groups (syn or anti) in the resulting diol—is of significant interest.

The stereoselectivity of the reduction is often governed by chelation control. Reagents like zinc borohydride (B1222165) [Zn(BH₄)₂] can coordinate to both the carbonyl oxygen and the hydroxyl oxygen of the substrate, forming a rigid five-membered chelate ring. researchgate.net This chelation forces the hydride to be delivered from the less hindered face of the ring, typically leading to a high diastereoselectivity in favor of the syn-diol. In contrast, non-chelating, sterically hindered reducing agents may favor the formation of the anti-diol.

Table 3: Stereoselectivity in the Reduction of this compound

| Reducing Agent | Predominant Product | Controlling Factor |

|---|---|---|

| Zinc Borohydride (Zn(BH₄)₂) | syn-Cycloheptane-1,2-diol | Chelation Control |

| Sodium Borohydride (NaBH₄) | Mixture of syn and anti diols | Felkin-Anh / Cram Chelate models |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions, known as nucleophilic additions, are a fundamental way to form new carbon-carbon bonds. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. openstax.orgdoubtnut.com

The reaction of this compound with a Grignard reagent would be expected to form a tertiary alcohol. However, a significant complication arises from the presence of the acidic hydroxyl proton. Grignard reagents are also strong bases and will readily deprotonate the hydroxyl group in an acid-base reaction. youtube.com This consumes one equivalent of the Grignard reagent and forms a magnesium alkoxide. To achieve nucleophilic addition, an excess of the Grignard reagent is necessary. The initial alkoxide formed can influence the stereochemical course of the subsequent nucleophilic addition through chelation with the incoming Grignard reagent, potentially leading to diastereoselective formation of the product diol.

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the final 1,2-diol product. openstax.org

Electrophilic Substitution and Derivatization at the Alpha-Carbon

The carbon atom adjacent to a carbonyl group, known as the alpha-carbon (α-carbon), exhibits enhanced reactivity due to the electron-withdrawing nature of the carbonyl. In this compound, there are two α-carbons, C2 and C7. The presence of the hydroxyl group at C2 significantly influences the reactivity at this position, but the hydrogens at C7 are particularly acidic and susceptible to substitution. This reactivity is typically harnessed through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophile. organic-chemistry.orgresearchgate.netwikipedia.org

Mechanism of Alpha-Substitution:

The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Substitution: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (e.g., the solvent) can then remove an α-proton to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks an electrophile (E+), followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-substituted product. organic-chemistry.org

Base-Catalyzed Substitution: A base removes an acidic α-proton to form a negatively charged enolate ion. The enolate is a resonance-stabilized and potent nucleophile that can attack an electrophile. The negative charge is shared between the α-carbon and the oxygen atom. While reaction on oxygen is possible, reaction at the α-carbon is more common for alkylation and similar derivatizations. wikipedia.org

Key Derivatization Reactions:

Halogenation: A common α-substitution reaction is halogenation with Cl₂, Br₂, or I₂ in an acidic solution. organic-chemistry.org The reaction proceeds via an enol intermediate. This transformation is crucial as the resulting 2-halo-cycloheptanone can serve as a precursor for other reactions, such as ring contraction.

Alkylation: The introduction of an alkyl group at the α-carbon is a powerful method for forming new carbon-carbon bonds. This is typically achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate, which is then treated with an alkyl halide in an SN2 reaction. acs.org An alternative, milder method involves the Stork enamine synthesis, where the ketone is first converted to an enamine, which is then alkylated and subsequently hydrolyzed back to the ketone. acs.orgorganicchemistrytutor.com

| Reaction Type | Reagents | Intermediate | Product Type |

| α-Halogenation | Br₂, Acetic Acid | Enol | 7-Bromo-2-hydroxycycloheptan-1-one |

| α-Alkylation (LDA) | 1. LDA, -78°C; 2. R-X | Enolate | 7-Alkyl-2-hydroxycycloheptan-1-one |

| α-Alkylation (Stork) | 1. R₂NH, H⁺; 2. R'-X; 3. H₃O⁺ | Enamine | 7-Alkyl-2-hydroxycycloheptan-1-one |

Ring Contraction and Expansion Reactions

The cyclic structure of this compound allows it to undergo synthetically useful ring contraction and expansion reactions, transforming the seven-membered ring into smaller or larger carbocyclic frameworks.

Ring Contraction:

The most prominent method for the ring contraction of cyclic ketones is the Favorskii rearrangement . This reaction involves the treatment of a cyclic α-haloketone with a base to yield a ring-contracted carboxylic acid derivative. rsc.orgresearchgate.netorganic-chemistry.orgosti.gov For this compound, this would first require the conversion of the hydroxyl group to a leaving group or, more commonly, halogenation at the C2 position after protecting the hydroxyl group. Assuming the formation of 2-chloro-cycloheptanone, the mechanism proceeds as follows:

A base (e.g., an alkoxide like sodium methoxide) abstracts an acidic proton from the α'-carbon (C7), forming an enolate.

The enolate undergoes intramolecular nucleophilic attack on the carbon bearing the halogen (C2), displacing the halide and forming a bicyclic cyclopropanone (B1606653) intermediate.

The nucleophilic base then attacks the carbonyl carbon of the strained cyclopropanone.

This is followed by the cleavage of the ring to form the most stable carbanion, which results in the contracted cyclopentane (B165970) ring. Subsequent protonation yields the final carboxylic acid ester product.

Ring Expansion:

A key method for one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement . This reaction converts a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid (HNO₂). beilstein-journals.orgwikipedia.orgresearchgate.net To apply this to this compound, it would first be converted to the prerequisite β-amino alcohol, 1-(aminomethyl)cycloheptanol. The mechanism is initiated by the diazotization of the primary amine with nitrous acid to form a diazonium salt, which is an excellent leaving group.

The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium ion.

The diazonium group leaves as nitrogen gas (N₂), generating a primary carbocation.

A 1,2-alkyl shift occurs where a carbon bond from the ring migrates to the carbocation. This is the ring-expanding step, driven by the formation of a more stable oxonium ion and the relief of some ring strain, converting the seven-membered ring into an eight-membered ring (cyclooctanone).

Deprotonation of the resulting oxonium ion yields the final ring-expanded ketone. wikipedia.orgresearchgate.net

| Transformation | Named Reaction | Key Precursor | Key Intermediate | Product |

| Ring Contraction | Favorskii Rearrangement | 2-Chloro-cycloheptanone | Cyclopropanone | Cyclohexanecarboxylic acid derivative |

| Ring Expansion | Tiffeneau–Demjanov | 1-(Aminomethyl)cycloheptanol | Diazonium ion | Cyclooctanone |

Advanced Reaction Mechanisms and Intermediates

Pericyclic Reactions and Cycloadditions involving 2-Hydroxycycloheptenone Intermediates

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu The reactivity of this compound in such transformations would typically involve its unsaturated derivative, 2-hydroxycyclohept-2-en-1-one, or a related cycloheptenone intermediate. These intermediates can act as components in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com A cycloheptenone derivative can act as the dienophile. A notable example involves the photochemical generation of the highly reactive trans-cyclohept-2-enone from its stable cis-isomer. This strained trans-isomer is a potent dienophile and readily undergoes thermal [4+2] cycloaddition reactions with various dienes to form trans-fused bicyclic systems in good yields. figshare.comresearchgate.net While this has been demonstrated on the parent cycloheptenone system, the presence of a hydroxyl group at C2 would influence the electronics of the dienophile but the fundamental reactivity should remain.

[2+2] Photocycloaddition:

Thermally, [2+2] cycloadditions are generally forbidden by orbital symmetry rules, but they can be allowed photochemically. fiveable.me These reactions occur between two alkene units to form a cyclobutane (B1203170) ring. Cyclic enones, such as cycloheptenone, are classic substrates for [2+2] photocycloadditions with other alkenes. Upon photoexcitation, the enone can react with an alkene to form a bicyclic product containing a new cyclobutane ring fused to the seven-membered ring. nsf.gov

Rearrangement Reactions (e.g., Pinacol-type Rearrangements, Baeyer-Villiger Oxidations if applicable to 2-hydroxyketones)

Pinacol-type Rearrangements (α-Ketol Rearrangement):

The α-ketol rearrangement is a characteristic reaction of α-hydroxy ketones and is mechanistically related to the Pinacol rearrangement. organicreactions.orgresearchgate.net This isomerization involves the 1,2-migration of an alkyl or aryl group and can be induced by acid or base. wikipedia.org The reaction is reversible, and the equilibrium favors the more thermodynamically stable α-hydroxy ketone isomer. wikipedia.orgorganicreactions.org In the case of this compound, under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This is followed by the migration of one of the adjacent ring carbons (C7 or C2) to the carbonyl carbon, with a simultaneous shift of the pi-electrons to the oxygen, forming a new carbonyl group. This can lead to ring contraction or expansion, depending on which bond migrates and how the resulting intermediate evolves. For instance, this rearrangement is a key strategy for ring expansion in various natural product syntheses. organicreactions.org

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid (like m-CPBA) or other peroxides. organicchemistrytutor.comwikipedia.orgjk-sci.com This reaction is applicable to cyclic ketones and involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The reaction proceeds via the "Criegee intermediate," formed by the attack of the peroxyacid on the protonated carbonyl group. wikipedia.orgjk-sci.com

The key step is the migration of one of the α-carbons to the adjacent oxygen of the peroxide. The regioselectivity of this migration is determined by the "migratory aptitude" of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com In this compound, the two migrating groups are both secondary carbons (C2 and C7). The presence of the hydroxyl group at C2 would electronically disfavor migration of the C2 carbon. Therefore, the C7 carbon is expected to migrate, leading to the insertion of oxygen between C1 and C7. This would convert the seven-membered carbocycle into an eight-membered lactone (an oxocan-2-one (B1295207) derivative). The stereochemistry of the migrating center is retained during the reaction. jk-sci.com

| Rearrangement Type | Key Feature | Applicability to this compound | Potential Product |

| α-Ketol Rearrangement | 1,2-alkyl shift in an α-hydroxy ketone | Yes, driven by thermodynamics | Isomeric α-hydroxy ketones, potentially with different ring sizes |

| Baeyer-Villiger Oxidation | Oxygen insertion adjacent to a carbonyl | Yes, regioselectivity determined by migratory aptitude | 8-hydroxyoxocan-2-one (an eight-membered lactone) |

Catalytic Activation and Reaction Path Analysis

The reactivity of this compound can be enhanced and directed through the use of catalysts. Catalysis can lower activation energies, increase reaction rates, and provide selectivity for specific reaction pathways.

Catalytic Oxidation:

The α-hydroxy ketone moiety is a versatile functional group that can be targeted by various catalytic oxidation systems.

Copper(I) Catalysis: An efficient method for the selective oxidation of α-hydroxy ketones to α-keto aldehydes has been developed using a Cu(I) catalyst with molecular oxygen as the oxidant. rsc.org Applying this to this compound would involve the oxidation of the secondary alcohol to a ketone, yielding cycloheptane-1,2-dione.

Palladium(II) Catalysis: Chiral bimetallic palladium(II) complexes have been used for the direct asymmetric catalytic air oxidation of ketones to optically active α-hydroxy ketones. najah.edu While this compound is already hydroxylated, related catalytic systems could be employed for other transformations.

Chromium Catalysis: Chromium salts, such as chromium naphthenate, have been shown to catalyze the oxidation of cyclohexanone and 2-hydroxycyclohexanone. osti.gov These catalysts influence the decomposition of peroxide intermediates and can direct the reaction pathway.

Lewis Acid Catalysis in Rearrangements:

Rearrangements such as the Baeyer-Villiger oxidation can be catalyzed by Lewis acids. For instance, tin-containing zeolites (Sn-beta) are effective catalysts for the Baeyer-Villiger oxidation of cyclic ketones using hydrogen peroxide as a green oxidant. researchgate.net The Lewis acid activates the carbonyl group towards nucleophilic attack by the peroxide, facilitating the formation of the Criegee intermediate and subsequent rearrangement.

Reaction Path Analysis:

Computational studies and reaction pathway analysis are crucial for understanding the mechanisms of these complex reactions. For example, in the α-ketol rearrangement, the choice between different migratory pathways (leading to ring expansion or contraction) is governed by subtle differences in the stability of transition states. wikipedia.org Similarly, for the Baeyer-Villiger oxidation, theoretical calculations help elucidate the factors controlling migratory aptitude and the stereoelectronic requirements of the transition state, where the migrating group must be anti-periplanar to the O-O bond of the peroxide intermediate. wikipedia.org Such analyses are essential for predicting reaction outcomes and designing selective synthetic strategies.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxycycloheptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural and conformational analysis of 2-Hydroxycycloheptan-1-one. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers deep insights into the molecule's three-dimensional structure and dynamic nature in solution.

A complete assignment of the proton and carbon signals is the foundation of structural elucidation. The chemical shifts are influenced by the electronic environment of each nucleus. The carbon atom of the carbonyl group (C1) is expected to resonate far downfield in the ¹³C NMR spectrum, typically in the range of 210-220 ppm. The adjacent carbon bearing the hydroxyl group (C2) would appear around 70-80 ppm. The remaining methylene carbons (C3-C7) are expected in the more shielded region of 20-40 ppm. In the ¹H NMR spectrum, the proton attached to C2 (H2) would be a downfield multiplet due to the deshielding effect of the adjacent oxygen atom. The protons on the methylene groups would resonate in the upfield region, often showing complex splitting patterns due to coupling with neighboring protons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~215 | - | - |

| 2 | ~75 | ~4.0 | dd |

| 3 | ~35 | ~1.8, ~1.6 | m |

| 4 | ~25 | ~1.5, ~1.4 | m |

| 5 | ~28 | ~1.5, ~1.4 | m |

| 6 | ~30 | ~1.7, ~1.5 | m |

| 7 | ~40 | ~2.5, ~2.3 | m |

| OH | - | Variable (e.g., ~3.5) | br s |

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and establishing the stereochemistry of this compound. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the adjacent protons at C3 and C7, confirming their connectivity. A continuous chain of cross-peaks would be observed from C3 through C4, C5, C6, and up to C7, mapping out the entire cycloheptane (B1346806) ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. Each CH, CH₂, or CH₃ group produces a cross-peak, linking the proton chemical shift to the carbon chemical shift. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the protons on C3 and C7 would show correlations to the carbonyl carbon (C1), and the proton on C2 would also correlate to C1, definitively establishing the position of the carbonyl and hydroxyl groups relative to the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding. wordpress.com In a rigid conformation, the spatial relationship between the proton at C2 and other protons on the ring can be determined. For example, observing a NOESY cross-peak between H2 and a specific proton on C7 could indicate their cis relationship, providing crucial information about the relative stereochemistry of the hydroxyl group.

The seven-membered ring of cycloheptanone (B156872) is known to be conformationally flexible, existing in a dynamic equilibrium between several low-energy forms, primarily the chair and twist-boat conformations. cdnsciencepub.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes.

At room temperature, the rate of interconversion between conformers is typically fast on the NMR timescale, resulting in a spectrum with averaged signals. However, by lowering the temperature, this interconversion can be slowed down. At the coalescence temperature, the signals for the individual conformers begin to broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for each distinct conformer can be observed.

For this compound, DNMR studies would allow for the direct observation of the coexisting chair and twist-boat forms. By analyzing the line shapes of the signals at various temperatures, the rate constants for the conformational exchange can be determined. This, in turn, allows for the calculation of the activation energy barriers (ΔG‡) for the chair-to-twist-boat interconversion, providing quantitative insight into the flexibility of the seven-membered ring.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational state.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its hydroxyl and carbonyl functional groups. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly influence the position and shape of these bands.

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. The breadth of this peak is a direct consequence of the dynamic nature of the hydrogen bond.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the methylene groups of the cycloheptane ring are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group is a key diagnostic feature. For a saturated seven-membered ring ketone, this peak typically appears around 1700-1715 cm⁻¹. pressbooks.pubopenstax.org The presence of intramolecular hydrogen bonding may cause a slight shift to a lower wavenumber.

Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 2950 - 2850 | Medium-Strong |

| C=O stretch | 1715 - 1700 | Strong, Sharp |

| C-O stretch (alcohol) | 1100 - 1000 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

The Raman spectrum of this compound would also show the characteristic C-H and C=O stretching vibrations. The carbonyl stretch in Raman is typically weaker than in FT-IR, while the C-C backbone vibrations of the cycloheptane ring often give rise to distinct signals in the fingerprint region (below 1500 cm⁻¹). A Raman spectrum for the parent cycloheptanone shows characteristic peaks that would also be expected in the 2-hydroxy derivative, particularly those related to the ring's skeletal vibrations. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): For trace analysis, SERS is a highly sensitive technique that can enhance the Raman signal by orders of magnitude. wikipedia.org This enhancement is achieved by adsorbing the analyte onto a roughened metal surface (typically silver or gold nanostructures). The carbonyl and hydroxyl groups of this compound could interact with the metal surface, leading to a significant enhancement of their corresponding Raman signals. This would allow for the detection and identification of the compound at very low concentrations, which is valuable in fields like environmental monitoring or metabolomics. The SERS technique has been successfully applied to the detection of other cyclic and ketone-containing molecules. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation patterns upon ionization. For this compound (Molecular Weight: 128.17 g/mol ), the molecular ion peak (M⁺˙) at m/z 128 would be expected in the mass spectrum. The fragmentation is dictated by the presence of the hydroxyl and carbonyl groups.

The primary fragmentation pathways for α-hydroxy ketones include α-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bonds adjacent to the carbonyl group. wikipedia.orglibretexts.org This is a dominant fragmentation pathway for ketones. ochemacademy.com Cleavage can occur on either side of the carbonyl.

Cleavage between C1 and C2: This would lead to the loss of the ˙CH(OH)(CH₂)₅ radical, resulting in a resonance-stabilized acylium ion. However, a more favorable cleavage is often initiated by the hydroxyl group.

Cleavage adjacent to the hydroxyl group: Cleavage of the C2-C3 bond can lead to a stable, resonance-stabilized cation at m/z 57.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org This would result in a fragment ion at m/z 110 ([M-18]⁺˙).

Other Fragmentations: Subsequent fragmentation of the primary ions can lead to smaller fragments. For example, the loss of carbon monoxide (CO, 28 amu) from fragments containing the carbonyl group is also a common process. A complex pattern resulting from ring opening and subsequent cleavages is also typical for cyclic ketones. miamioh.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [M - H₂O]⁺˙ | Dehydration |

| 99 | [M - CHO]⁺ | α-cleavage |

| 85 | [M - C₂H₃O]⁺ | α-cleavage |

| 57 | [C₃H₅O]⁺ | α-cleavage |

| 55 | [C₄H₇]⁺ | Ring fragmentation after dehydration |

Isotopic labeling studies, for example, using deuterium labeling on the hydroxyl group or at specific positions on the ring, could be employed to definitively confirm these proposed fragmentation mechanisms. By observing the mass shifts in the resulting fragments, the exact atoms involved in each fragmentation step can be traced.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography and electron diffraction are powerful techniques employed for this purpose.

X-ray Crystallography: This technique relies on the diffraction of X-rays by the ordered crystalline lattice of a substance. By analyzing the diffraction pattern, researchers can deduce the electron density distribution within the crystal, and from that, the positions of individual atoms. A typical crystallographic study would provide detailed information on:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are fundamental to understanding the molecular geometry.

Intermolecular Interactions: Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the packing of molecules in the crystal.

A comprehensive search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, no experimental data on its crystal system, space group, or specific geometric parameters can be provided.

Electron Diffraction: For materials that are difficult to crystallize into sizes suitable for X-ray diffraction, microcrystal electron diffraction (MicroED) can be a valuable alternative. This technique uses a beam of electrons to determine the crystal structure from nanocrystals. Similar to X-ray crystallography, it can provide detailed structural information. However, no published electron diffraction studies for this compound were found.

Data Table: Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2-Hydroxycycloheptan-1-one). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule. Key features of a CD spectrum include:

Cotton Effects: The characteristic positive or negative peaks in a CD spectrum. The sign and magnitude of the Cotton effects are specific to a particular enantiomer and can be used to determine its absolute configuration.

Wavelength of Maximum Absorption (λmax): The wavelengths at which the strongest CD signals are observed.

Molar Ellipticity ([θ]): A quantitative measure of the CD signal, which is proportional to the difference in molar absorptivity of the two circularly polarized light components.

A thorough literature search did not uncover any published circular dichroism spectra or other chiroptical data for the enantiomers of this compound. Consequently, it is not possible to present experimental data on their specific CD signals, Cotton effects, or molar ellipticity values.

Data Table: Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |

| (R)-2-Hydroxycycloheptan-1-one | Data not available | Data not available |

| (S)-2-Hydroxycycloheptan-1-one | Data not available | Data not available |

Theoretical and Computational Investigations of 2 Hydroxycycloheptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. For a molecule like 2-hydroxycycloheptan-1-one, DFT studies would be invaluable for understanding its stability, reactivity, and spectroscopic properties. Such studies would typically involve:

Geometric Optimization: Determining the lowest energy three-dimensional structure of the molecule.

Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to predict its vibrational spectra (e.g., IR and Raman).

Frontier Molecular Orbital (FMO) Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Calculation of Reactivity Descriptors: Such as electronegativity, hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity.

Despite the power of DFT, no specific studies reporting these calculations for this compound were identified in the public scientific literature.

Ab Initio and Semi-Empirical Methods for Ground State Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate.

For this compound, these methods could be used to calculate:

Ground State Energy: A fundamental property related to the molecule's stability.

Dipole Moment: To understand the polarity of the molecule.

Ionization Potential and Electron Affinity: Related to the ease of losing or gaining an electron.

A comprehensive search did not yield any publications detailing the application of ab initio or semi-empirical methods to determine the ground state properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding conformational changes and interactions with the environment.

Conformational Sampling and Free Energy Landscapes

Due to the flexibility of the seven-membered ring, this compound is expected to exist as an ensemble of different conformers. MD simulations would be the ideal tool to explore its conformational space. Key aspects of such a study would include:

Conformational Search: To identify the various stable and metastable conformations of the molecule.

Free Energy Landscape Construction: To map the relative energies of different conformations and the energy barriers between them. This would reveal the most populated conformers at a given temperature.

No specific MD simulation studies focused on the conformational sampling and free energy landscapes of this compound have been found in the available literature.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these effects. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would help to understand:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl and carbonyl groups of this compound and solvent molecules.

Conformational Preferences in Solution: How the solvent influences the relative stability of different conformers.

Detailed investigations into the solvent effects on the molecular behavior of this compound using MD simulations are not present in the current body of scientific literature.

In Silico Modeling of Reaction Mechanisms

In silico modeling, which encompasses a variety of computational techniques, can be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, reduction, or enolization. Such studies would typically involve:

Transition State Searching: Using quantum chemical methods (like DFT) to locate the transition state structures for a given reaction.

Reaction Pathway Mapping: Calculating the minimum energy path connecting reactants, transition states, and products.

Calculation of Activation Energies: To predict the feasibility and rate of a reaction.

There are currently no published studies that provide in silico modeling of the reaction mechanisms of this compound.

Transition State Characterization and Reaction Barrier Calculations

The study of reaction mechanisms is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the reaction barrier or activation energy. A lower reaction barrier corresponds to a faster reaction rate.

For this compound, a key reaction of interest could be its formation via acyloin condensation of a corresponding diester or its rearrangement reactions. researchgate.net Transition state calculations for such reactions would involve optimizing the geometry of the transition state structure. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (STQN) or the Berny optimization algorithm are commonly employed for locating these saddle points on the potential energy surface. researchgate.net

Once a transition state is located, frequency calculations are performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

The reaction barrier is then calculated as the difference in energy between the transition state and the reactants. High-level quantum chemical methods, such as coupled-cluster theory or density functional theory (DFT) with an appropriate functional and basis set, are used to obtain accurate energies. e3s-conferences.org

Table 1: Hypothetical Reaction Barriers for a Reaction Involving this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Reaction Barrier (kcal/mol) |

| Tautomerization | B3LYP | 6-31G(d) | 15.2 |

| Tautomerization | MP2 | cc-pVTZ | 14.8 |

| Ring Contraction | B3LYP | 6-31G(d) | 25.7 |

| Ring Contraction | MP2 | cc-pVTZ | 24.9 |

This table is illustrative and does not represent published data.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational methods can be invaluable in predicting and explaining the selectivity of reactions involving this compound.

For instance, in the reduction of the ketone group of this compound, the hydride can attack from two different faces, leading to two diastereomeric diols. By calculating the energies of the transition states for both pathways, the preferred stereochemical outcome can be predicted. The pathway with the lower energy transition state will be the major product.

Similarly, for reactions on the cycloheptane (B1346806) ring, such as electrophilic addition, the regioselectivity can be predicted by analyzing the properties of the molecule, such as the distribution of electron density and the stability of possible intermediates.

Table 2: Hypothetical Predicted Stereoselectivity in the Reduction of this compound

| Diastereomeric Product | Computational Method | Basis Set | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |

| (1R,2R)-cycloheptane-1,2-diol | DFT (B3LYP) | 6-311+G(d,p) | 0.0 | 95:5 |

| (1R,2S)-cycloheptane-1,2-diol | DFT (B3LYP) | 6-311+G(d,p) | 1.5 |

This table is illustrative and does not represent published data.

Molecular Docking and Protein-Ligand Interaction Studies (e.g., with enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with a biological target, such as an enzyme. This is a crucial step in drug discovery and in understanding the biological activity of a compound.

The process involves generating a three-dimensional structure of this compound and the target protein. The compound is then placed in the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most favorable binding mode.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues. nih.gov For example, the hydroxyl and ketone groups of this compound are likely to form hydrogen bonds with polar amino acid residues in the enzyme's active site.

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

| Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Aldose Reductase | -6.5 | His110, Trp111, Tyr48 | Hydrogen Bond, π-π Stacking |

This table is illustrative and does not represent published data.

Applications in Advanced Organic Synthesis and Materials Science

2-Hydroxycycloheptan-1-one as a Chiral Building Block

The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a valuable chiral building block. The resolution of its racemic mixture or its asymmetric synthesis can provide enantiomerically pure forms, which are crucial starting materials for the synthesis of complex chiral molecules.

Precursor for Stereoselective Synthesis of Complex Polycyclic Natural Products

While seven-membered rings are integral components of many complex natural products, such as those in the Daphniphyllum alkaloids or the ingenane (B1209409) diterpenes, specific examples detailing the use of this compound as a direct precursor in the stereoselective synthesis of such polycyclic systems are not extensively documented in prominent scientific literature. mdpi.comnih.govnih.gov The synthesis of these intricate molecular architectures often involves sophisticated strategies like intramolecular cycloadditions or rearrangement reactions starting from different precursors. mdpi.comrsc.org In principle, the cycloheptane (B1346806) ring of this compound could serve as a foundational scaffold, with its functional groups enabling the construction of further fused or bridged ring systems.

Role in Asymmetric Transformations

Asymmetric transformations are fundamental in modern organic synthesis for creating enantiomerically pure compounds. A chiral molecule like this compound can theoretically be used to direct the stereochemical outcome of a reaction. However, specific, widely adopted applications of this compound as a catalyst, ligand, or substrate to induce asymmetry in other molecules are not well-established in the reviewed literature. The focus in asymmetric catalysis is often on more rigid cyclic structures or specifically designed organocatalysts.

Scaffold for Novel Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net The 1,2-dicarbonyl-like arrangement in this compound makes it a plausible starting material for the synthesis of various fused heterocyclic systems. For instance, condensation reactions with dinucleophiles could potentially yield heterocycles containing nitrogen, oxygen, or sulfur. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org Despite this potential, the scientific literature does not provide extensive examples of this compound being used as a primary scaffold for the systematic synthesis of novel heterocyclic compound libraries. Research in this area often utilizes more readily available or reactive starting materials. mdpi.com

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

Cycloheptanone (B156872), the parent ketone, is recognized as an intermediate in the synthesis of various chemicals. google.com The functionalized derivative, this compound, offers additional reaction sites for building more complex molecules that could be used as specialty chemicals or in the agrochemical sector. For example, the hydroxyl and ketone groups could be modified to introduce specific functionalities required for biological activity in pesticides or for performance in specialty materials. google.com However, detailed synthetic routes for specific, commercially significant specialty chemicals or agrochemicals that explicitly use this compound as a key intermediate are not readily found in public-domain research or patent literature. ijirset.com

Polymer Chemistry and Materials Science Applications (e.g., as a monomer or cross-linking agent)

In polymer science, monomers with multiple functional groups can be used to create polymers with specific properties or to form cross-linked networks. The hydroxyl group of this compound could, in theory, participate in polymerization reactions (e.g., to form polyesters or polyethers), while the ketone provides a potential site for other modifications.

Furthermore, molecules with at least two reactive functional groups can act as cross-linking agents, which connect polymer chains to create a more rigid, three-dimensional network structure. The hydroxyl and ketone functionalities of this compound open the possibility for its use in this capacity. Despite these theoretical possibilities, there is a lack of specific examples in published academic or patent literature demonstrating the use of this compound as either a monomer for polymerization or as a cross-linking agent in materials science applications. googleapis.comjustia.com

Biological Activity and Mechanistic Insights Excluding Human Clinical Data

Antimicrobial Properties and Mechanisms of Action (e.g., Antibacterial, Antifungal)

Research into the antimicrobial properties of 2-Hydroxycycloheptan-1-one is not extensively documented. However, the broader classes of compounds to which it belongs, namely cyclic ketones and hydroxy ketones, have demonstrated a range of antimicrobial effects.

Derivatives of cycloalkanones have been synthesized and evaluated for antibacterial and antifungal activities. For instance, certain α,α'-(EE)-bis(benzylidene)-cycloalkanones have shown moderate activity against Mycobacterium tuberculosis. nih.gov Other novel synthetic cyclic ketones have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including P. aeruginosa, S. aureus, and B. subtilis. sapub.org The antimicrobial potential of such compounds is often linked to the balance between their hydrophilic and hydrophobic components, which influences their ability to interact with and disrupt microbial cell membranes. mst.edu

The presence of the hydroxyl group is also significant. A study on isomeric hydroxy ketones isolated from the leaf cuticular wax of Annona squamosa found that while their antibacterial activity was less potent than the parent ketone (palmitone), their antifungal activities were comparable. nih.govresearchgate.net This suggests that the α-hydroxy ketone moiety may contribute distinctly to antifungal versus antibacterial effects. The mechanism for many ketone-based antimicrobials involves disrupting the cell membrane, which can lead to the leakage of cellular contents and ultimately, cell death. mst.edu

Table 1: Examples of Antimicrobial Activity in Cyclic and Hydroxy Ketone Derivatives

| Compound Class | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| α,α'-(EE)-bis(benzylidene)-cycloalkanones | Mycobacterium tuberculosis | Moderate antitubercular activity (MIC = 1.56-12.5 µg/mL) | nih.gov |

| Isomeric Hydroxy Ketones (from A. squamosa) | Various Fungi | Comparable antifungal activity to palmitone | nih.govresearchgate.net |

| Novel Cyclic Ketone Derivatives | S. aureus | Significant antibacterial activity (MIC = 0.25-0.45 μg/mL) | sapub.org |

| α-(Diphenylphosphoryl)cycloalkanone Oximes | Candida albicans | High antifungal activity (MIC = 0.1–2.1 μg/mL) | researchgate.net |

Antioxidant and Free Radical Scavenging Capabilities

The α-hydroxy ketone functional group is a structural feature present in various compounds known to possess antioxidant and free-radical scavenging properties. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. researchgate.net

Studies on other molecules containing this moiety, such as hydroxy-flavones and hydroxynaphthalenones, have demonstrated significant free-radical scavenging activity. researchgate.netnih.gov For example, the antioxidant properties of hydroxy-flavones are well-established, with their capacity to scavenge free radicals being a key aspect of their biological activity. nih.gov Research on hydroxynaphthalenones has utilized techniques like electron spin resonance spectroscopy to confirm their ability to scavenge hydroxyl and other radicals. researchgate.net The efficiency of this scavenging activity is often related to the stability of the radical formed on the antioxidant molecule after hydrogen donation, a feature influenced by the rest of the molecular structure, including intramolecular hydrogen bonding. researchgate.net

While direct experimental data for this compound is not available, its structure suggests a potential capacity to act as a free radical scavenger. The effectiveness would depend on the stability of the resulting ketonyl radical and the hydrogen-donating ability of the hydroxyl group.

Anti-inflammatory Pathways and Cellular Targets

Compounds with cyclic ketone structures have been investigated for their anti-inflammatory effects. For example, cyclopentenediones, which are secondary metabolites found in plants and fungi, have been reported to exhibit anti-inflammatory activities alongside their antimicrobial effects. researchgate.netnih.gov A tropolone derivative, 2,5-dihydroxycyclohepta-2,4,6-trienone, which shares the seven-membered ring structure, was found to have potent anti-inflammatory effects in rat models, possibly by affecting vascular permeability. researchgate.net

A primary mechanism for many anti-inflammatory agents is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). pensoft.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Phenylpropanoid compounds, which also feature hydroxyl groups, have been shown to exert anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Given these precedents, a potential anti-inflammatory action of this compound could involve the modulation of such enzymatic pathways, although this remains speculative without direct experimental evidence.

Enzyme Inhibition and Substrate Specificity Studies

The α-hydroxy ketone structure is a key feature in various molecules that act as enzyme inhibitors. For example, certain hydroxychalcones have been evaluated for their inhibitory effects against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov Furthermore, fluoro-ketones are a known class of inhibitors for various hydrolytic enzymes. acs.org

The hydroxyl group and adjacent ketone can interact with the active site of an enzyme through hydrogen bonding and other non-covalent interactions, potentially leading to competitive inhibition. For instance, 7-hydroxy-flavones have been identified as potent competitive inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and oxidative stress. nih.gov While these examples show that the hydroxy-ketone functionality can be a pharmacophore for enzyme inhibition, the specific enzymes that this compound might inhibit and its substrate specificity have not been determined. Such studies would be necessary to understand its potential therapeutic applications.

Interaction with Biological Systems at the Molecular and Cellular Level

At the molecular level, the functional groups of this compound—a hydroxyl group and a carbonyl group—dictate its potential interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. These properties allow the molecule to potentially interact with biological macromolecules such as proteins (enzymes, receptors) and nucleic acids.

The metabolism of ketones is a fundamental biological process. Ketone bodies like acetoacetate and D-β-hydroxybutyrate are transported into cells via monocarboxylate transporters (MCTs) and utilized in metabolic pathways such as the citric acid cycle. nih.govnih.gov A small molecule like this compound could potentially interact with these or other metabolic pathways, either as a substrate or an inhibitor, though such interactions are currently uncharacterized.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological effects of a lead compound. While no SAR studies have been published for this compound, principles from related compounds can inform hypothetical modifications to modulate its activity.

SAR studies on other antimicrobial agents show that activity is often dependent on lipophilicity and electronic properties. For a series of antimicrobial silanols and alcohols, activity was found to be highly correlated with the compound's partition coefficient (lipophilicity) and H-bond acidity. dtic.mil Similarly, for antibacterial flavonoids, the position and number of hydroxyl groups on the aromatic rings are critical for activity. mdpi.com

A hypothetical SAR study of this compound could explore several modifications:

Ring Size: Comparing the activity of this compound with its smaller (cyclopentanone, cyclohexanone) or larger ring analogs could reveal an optimal ring size for a specific biological target.